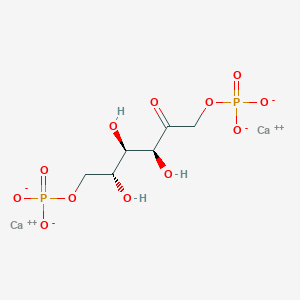

Fosfructose calcium

描述

属性

CAS 编号 |

6055-82-9 |

|---|---|

分子式 |

C6H10Ca2O12P2 |

分子量 |

416.24 g/mol |

IUPAC 名称 |

dicalcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |

InChI |

InChI=1S/C6H14O12P2.2Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m0../s1 |

InChI 键 |

MKSZTTCFYSGQHA-XAIJJRKESA-J |

手性 SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2] |

规范 SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2] |

其他CAS编号 |

6055-82-9 |

相关CAS编号 |

488-69-7 (Parent) |

同义词 |

1,6-Bis(dihydrogen phosphate) D-Fructose Calcium Salt; _x000B_Calcium Fructose Diphosphate; Candiolin |

产品来源 |

United States |

D Fructose 1,6 Diphosphate Dicalcium Salt in Core Metabolic Pathways

Glycolysis Dynamics and Regulation

Glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749), is a fundamental process for energy production in virtually all living organisms. byjus.com D-fructose-1,6-diphosphate is a key molecule within this pathway, representing a critical commitment step and a precursor to subsequent energy-yielding reactions. fiveable.me

Role as a Key Intermediate in Glycolytic Flux

D-fructose-1,6-diphosphate is a central metabolite whose concentration can correlate with the rate of glycolytic flux. rug.nl Its formation from fructose-6-phosphate (B1210287), a reaction catalyzed by the enzyme phosphofructokinase, is a crucial regulatory point in glycolysis. fiveable.me This step is essentially irreversible and commits the glucose molecule to the glycolytic pathway. fiveable.me The levels of D-fructose-1,6-diphosphate can act as a signal, indicating the metabolic state of the cell and influencing the activity of various enzymes and transcription factors to modulate metabolic processes in response to nutrient availability. rug.nl

The regulation of phosphofructokinase, the enzyme responsible for producing D-fructose-1,6-diphosphate, is tightly controlled. It is allosterically activated by molecules that signal low energy status, such as ADP, and inhibited by high-energy signals like ATP. fiveable.me This feedback mechanism ensures that the rate of glycolysis, and thus the production of D-fructose-1,6-diphosphate, is finely tuned to the cell's energy demands. fiveable.me

Precursor to Triose Phosphates (Glyceraldehyde 3-phosphate and Dihydroxyacetone phosphate)

Following its formation, D-fructose-1,6-diphosphate is cleaved by the enzyme aldolase (B8822740) into two three-carbon molecules: glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP). byjus.comlibretexts.orginfinitylearn.com These two molecules are isomers of each other, and dihydroxyacetone phosphate is subsequently converted into glyceraldehyde 3-phosphate by the enzyme triose phosphate isomerase. byjus.comlibretexts.org This ensures that both halves of the original glucose molecule proceed through the remainder of the glycolytic pathway. libretexts.org

The conversion of one molecule of D-fructose-1,6-diphosphate into two molecules of glyceraldehyde 3-phosphate marks the end of the preparatory phase of glycolysis and sets the stage for the energy-yielding payoff phase. libretexts.org

| Step in Glycolysis | Enzyme | Reactant(s) | Product(s) |

| Phosphorylation | Phosphofructokinase | Fructose-6-phosphate, ATP | D-Fructose-1,6-diphosphate, ADP |

| Cleavage | Aldolase | D-Fructose-1,6-diphosphate | Glyceraldehyde 3-phosphate, Dihydroxyacetone phosphate |

| Isomerization | Triose phosphate isomerase | Dihydroxyacetone phosphate | Glyceraldehyde 3-phosphate |

Gluconeogenesis Interplay

Gluconeogenesis is the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors, such as lactate, glycerol, and certain amino acids. jackwestin.com This process is crucial for maintaining blood glucose levels during periods of fasting or starvation. jackwestin.com D-fructose-1,6-diphosphate and its related enzymes play a key role in the reciprocal regulation of glycolysis and gluconeogenesis.

Amphibolic Function in Anabolic Processes

The respiratory pathway, which includes glycolysis, is considered an amphibolic pathway because it is involved in both catabolism (breakdown of molecules) and anabolism (synthesis of molecules). ncert.nic.in Fructose-1,6-bisphosphate is an important intermediate in this context, not only participating in the catabolic process of glycolysis but also being a key substrate in the anabolic process of gluconeogenesis. nih.gov In gluconeogenesis, the formation of fructose-6-phosphate from fructose-1,6-bisphosphate is a critical step. medscape.com

Regulation of Fructose-1,6-bisphosphatase (FBPase) Activity

The conversion of D-fructose-1,6-diphosphate to fructose-6-phosphate in gluconeogenesis is catalyzed by the enzyme fructose-1,6-bisphosphatase (FBPase). nih.govlibretexts.org This reaction is a key regulatory point in gluconeogenesis and is essentially the reverse of the phosphofructokinase reaction in glycolysis. nih.gov The activities of phosphofructokinase and fructose-1,6-bisphosphatase are reciprocally regulated to prevent a futile cycle where glycolysis and gluconeogenesis operate simultaneously at a high rate, which would lead to a net consumption of ATP. wikipedia.org

Fructose-1,6-bisphosphatase is subject to allosteric regulation. It is inhibited by AMP, which signals a low energy state in the cell, and by fructose-2,6-bisphosphate, a potent allosteric regulator that also activates phosphofructokinase. nih.govnih.govnih.gov This ensures that when glycolysis is active (high levels of fructose-2,6-bisphosphate and AMP), gluconeogenesis is suppressed, and vice versa. wikipedia.orgnih.gov

| Regulatory Molecule | Effect on Phosphofructokinase (Glycolysis) | Effect on Fructose-1,6-bisphosphatase (Gluconeogenesis) |

| AMP | Activation | Inhibition |

| ATP | Inhibition | Activation |

| Fructose-2,6-bisphosphate | Activation | Inhibition |

Broader Carbohydrate Utilization Mechanisms

The role of D-fructose-1,6-diphosphate extends beyond the central axis of glycolysis and gluconeogenesis. Its concentration and the enzymes that produce and consume it are integrated into the broader network of carbohydrate metabolism. For instance, in plants, fructose-1,6-bisphosphatase is also a key enzyme in the Calvin cycle, responsible for carbon fixation during photosynthesis. nih.gov There are distinct isoforms of this enzyme in the cytosol and chloroplasts, highlighting its diverse roles in sucrose (B13894) synthesis and photosynthetic carbon metabolism. mdpi.com

Furthermore, the metabolism of other monosaccharides, such as fructose (B13574), often involves their conversion into glycolytic intermediates like fructose-6-phosphate, which then leads to the formation of D-fructose-1,6-diphosphate. ncert.nic.in This places D-fructose-1,6-diphosphate at a crossroads of various carbohydrate utilization pathways.

Modulation of Energy Derivation from Carbohydrates

Research has demonstrated that the administration of fructose-1,6-diphosphate (B8644906) can stimulate carbohydrate metabolism. nih.govcapes.gov.br Studies using indirect calorimetry in healthy individuals have shown that an infusion of FDP leads to a significant increase in the respiratory quotient, indicating a shift towards carbohydrate-derived energy production and a decrease in energy derived from lipids. nih.govcapes.gov.br

Table 1: Impact of D-Fructose-1,6-diphosphate Infusion on Energy Source Utilization

| Parameter | Change after FDP Infusion | Significance |

| Respiratory Quotient | Significant Increase | P < .0001 nih.govcapes.gov.br |

| Energy from Carbohydrates | Significant Increase | P < .0001 nih.govcapes.gov.br |

| Energy from Lipids | Significant Decrease | P < .0001 nih.govcapes.gov.br |

Impact on Anaerobic Adenosine Triphosphate (ATP) Production Efficiency

Under anaerobic conditions, where oxygen is limited, glycolysis is the primary source of ATP. The metabolism of one mole of glucose through anaerobic glycolysis yields a net of two moles of ATP. However, the entry of D-fructose-1,6-diphosphate into the glycolytic pathway bypasses the initial ATP-consuming steps. ncert.nic.inresearchgate.net

The conversion of glucose to fructose-1,6-bisphosphate requires the investment of two ATP molecules. ncert.nic.in By providing D-fructose-1,6-diphosphate exogenously, the net ATP yield from its metabolism to pyruvate is theoretically doubled compared to starting with glucose. Specifically, the metabolism of one mole of fructose-1,6-diphosphate can result in a net gain of four moles of ATP under anaerobic conditions, as it circumvents the two ATP-investment steps at the beginning of glycolysis. researchgate.net

This enhanced ATP production efficiency is particularly relevant in tissues experiencing hypoxic or ischemic conditions, where oxygen supply is insufficient for aerobic respiration. researchgate.net Studies have shown that exogenous fructose-1,6-diphosphate can increase the concentration of ATP in cells. nih.govresearchgate.net For instance, research has observed a significant increase in the intraerythrocytic concentration of ATP following the infusion of FDP. nih.govcapes.gov.br Furthermore, in some microorganisms like Streptococcus bovis, fructose-1,6-diphosphate has been shown to stimulate membrane-bound ATPase activity, which is linked to ATP utilization and energy spilling. nih.gov

Table 2: Effect of D-Fructose-1,6-diphosphate Infusion on Cellular Energy and Metabolism

| Parameter | Observed Change | Significance |

| Intraerythrocytic ATP Concentration | Significant Increase | P < .01 nih.govcapes.gov.br |

| Serum Inorganic Phosphate | Significant Increase | P < .0001 nih.govcapes.gov.br |

| Plasma Cholesterol | Decrease | P < .001 nih.govcapes.gov.br |

| Plasma Triglycerides | Decrease | P < .01 nih.govcapes.gov.br |

Enzymatic Interactions and Allosteric Regulation by D Fructose 1,6 Diphosphate Dicalcium Salt

Allosteric Activation Mechanisms

FDP acts as a feed-forward activator for several enzymes downstream in the glycolytic pathway, ensuring that the pathway can handle the influx of intermediates.

Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme that catalyzes the "committed" step of glycolysis: the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. byjus.com While ATP is a substrate for PFK-1, high concentrations of ATP act as an allosteric inhibitor. youtube.com This inhibition can be overcome by allosteric activators. youtube.com

Fructose-1,6-bisphosphate itself can act as an activator of PFK, a phenomenon that contributes to the enzyme's complex regulatory behavior. nih.gov However, a more potent allosteric activator of mammalian and plant PFK-1 is Fructose (B13574) 2,6-bisphosphate (F2,6BP). byjus.comyoutube.com The binding of F2,6BP increases PFK-1's affinity for its substrate, fructose-6-phosphate, and diminishes the inhibitory effect of ATP. byjus.com Research suggests that fructose-1,6-bisphosphate and another activator, alpha-glucose 1,6-bisphosphate, likely induce the same conformational change in muscle phosphofructokinase, which is distinct from the change produced by fructose 2,6-bisphosphate. nih.gov In prokaryotes, the allosteric regulation of PFK is typically simpler, with ADP often acting as an activator and phosphoenolpyruvate (B93156) (PEP) as an inhibitor. nih.gov

Table 1: Allosteric Regulation of Phosphofructokinase (PFK)

| Effector | Effect on PFK | Mechanism |

|---|---|---|

| Fructose-1,6-bisphosphate | Activation | Induces a conformational change that promotes the active state. nih.gov |

| Fructose 2,6-bisphosphate | Potent Activation | Increases affinity for Fructose-6-phosphate and reduces ATP inhibition. byjus.com |

| ATP | Inhibition | Binds to an allosteric site at high concentrations, decreasing enzyme affinity for substrate. youtube.com |

| AMP | Activation | Signals low energy status, counteracting ATP inhibition. byjus.comnih.gov |

| Citrate | Inhibition | Signals high energy status from the citric acid cycle. nih.gov |

| Phosphoenolpyruvate (PEP) | Inhibition (Prokaryotes) | Feedback inhibition from a downstream glycolytic product. nih.gov |

Pyruvate (B1213749) kinase (PK) catalyzes the final, irreversible step of glycolysis, transferring a phosphate (B84403) group from phosphoenolpyruvate (PEP) to ADP to form pyruvate and ATP. asm.org As a major control point, PK is subject to allosteric regulation, most notably feed-forward activation by FDP. researchgate.netnih.gov This mechanism ensures that as the rate of the upper part of glycolysis increases, the lower part accelerates to prevent the accumulation of intermediates.

The binding of FDP to an allosteric site on the pyruvate kinase enzyme induces a significant conformational change. nih.gov This site is located approximately 40 Å away from the active site, entirely within the enzyme's regulatory C-domain. researchgate.netnih.gov The binding of FDP transitions the enzyme from an inactive (T-state) to a fully active (R-state) conformation, which increases its affinity for the substrate PEP. nih.gov Studies on yeast and E. coli pyruvate kinase have identified specific amino acid residues, such as Lys(382) in the E. coli enzyme, that are crucial for both binding the activator and mediating the allosteric transition. nih.gov This regulation is particularly important in proliferating cells, like tumor cells, which express an allosterically regulated isozyme of PK. researchgate.netnih.gov

In some bacteria, FDP serves as an allosteric activator for L-(+)-lactate dehydrogenase (LDH), the enzyme that converts pyruvate to lactate. nih.govnih.govabcam.com This activation is a key regulatory feature in the fermentation pathways of lactic acid bacteria, such as Streptococcus lactis. nih.gov

In the absence of FDP, the LDH from S. lactis C10 shows some activity with a pH optimum of 8.2. nih.gov However, the addition of FDP significantly enhances the enzyme's function in several ways: it decreases the Michaelis constant (Km) for both pyruvate and the coenzyme NADH, and it shifts the optimal pH for activity to a more neutral 6.9. nih.gov The concentration of FDP required for half-maximal velocity (FDP0.5V) is highly dependent on the experimental conditions, particularly the buffer used. For instance, the FDP0.5V was found to be 0.002 mM in a triethanolamine (B1662121) buffer but increased to 4.4 mM in a phosphate buffer, indicating that phosphate can inhibit FDP binding. nih.gov Intracellular concentrations of FDP in these bacteria during active growth are sufficient to ensure nearly complete activation of LDH. nih.gov

Table 2: Effect of FDP on S. lactis L-Lactate Dehydrogenase Kinetics

| Parameter | Without FDP | With FDP |

|---|---|---|

| pH Optimum | 8.2 | 6.9 |

| Km (Pyruvate) | Decreased | |

| Km (NADH) | Decreased | |

| FDP0.5V (Phosphate Buffer) | N/A | 4.4 mM |

| FDP0.5V (Triethanolamine Buffer) | N/A | 0.002 mM |

Data sourced from research on Streptococcus lactis C10. nih.gov

Allosteric Inhibition Mechanisms

In addition to its role as an activator, FDP can also participate in the allosteric inhibition of certain enzymes, helping to redirect metabolic flux according to the cell's needs.

In some fermentative bacteria like Lactococcus lactis, high glycolytic flux leads to homolactic fermentation. However, under conditions of slower growth or glucose limitation, the metabolism can shift to mixed-acid fermentation, producing acetate (B1210297), formate, and ethanol (B145695) alongside lactate. This shift is regulated in part by the intracellular concentration of FDP. nih.gov

FDP has been shown to be an allosteric inhibitor of acetate kinase (ACK), the enzyme that catalyzes the formation of ATP from acetyl-phosphate and ADP. abcam.comnih.gov L. lactis possesses two isozymes of acetate kinase, AckA1 and AckA2. FDP inhibits both, but to different extents. The concentration of FDP required for 50% inhibition (IC50) was found to be 17 mM for AckA1 and 43 mM for AckA2. nih.gov This inhibition by high levels of FDP, an indicator of high glycolytic activity, helps to suppress the mixed-acid fermentation pathway in favor of homolactic fermentation. nih.gov

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of FDP to fructose-6-phosphate, a reaction that opposes the PFK-1 step of glycolysis. nih.govmdpi.com Given its role in the reverse pathway, FBPase is tightly regulated to prevent a futile cycle where glycolysis and gluconeogenesis run simultaneously.

The primary allosteric inhibitor of FBPase is Adenosine monophosphate (AMP), which signals a low energy state in the cell. nih.gov AMP binds to an allosteric site distant from the active site, inducing a conformational change that renders the enzyme less active. nih.govresearchgate.net

Another crucial regulator is fructose 2,6-bisphosphate (F2,6BP), the same molecule that potently activates PFK-1. F2,6BP is a powerful inhibitor of FBPase. nih.govnih.govresearchgate.net This reciprocal regulation ensures that when glycolysis is activated, gluconeogenesis is inhibited, and vice versa. The inhibition by F2,6BP is synergistic with AMP; the presence of F2,6BP enhances the inhibitory effect of AMP. nih.govnih.gov It also changes the substrate saturation curve for FDP from hyperbolic to sigmoidal, increasing the cooperativity of the enzyme. nih.govresearchgate.net While D-fructose-1,6-diphosphate is the substrate for FBPase, its interaction with these allosteric effectors is central to the enzyme's regulation. nih.gov

Table 3: Regulation of Fructose-1,6-bisphosphatase (FBPase)

| Effector | Role | Effect on FBPase Activity |

|---|---|---|

| D-Fructose-1,6-diphosphate | Substrate | Hydrolyzed to Fructose-6-phosphate. nih.gov |

| AMP | Allosteric Inhibitor | Signals low energy; promotes an inactive enzyme conformation. nih.govresearchgate.net |

| Fructose 2,6-bisphosphate | Allosteric Inhibitor | Potent inhibitor; acts synergistically with AMP. nih.govnih.gov |

Control of ADP-glucose Pyrophosphorylase Activity

D-fructose-1,6-diphosphate (FBP) is a key allosteric activator of ADP-glucose pyrophosphorylase (ADP-Glc PPase), particularly in enteric bacteria such as Escherichia coli. ancefn.org.arianamericas.orgnih.gov This enzyme catalyzes the rate-limiting step in the biosynthesis of glycogen. ancefn.org.arianamericas.orgnih.gov The allosteric regulation by FBP is a critical cellular mechanism, signaling an excess of carbon and energy, thereby promoting the synthesis of storage polysaccharides. ianamericas.org

In the E. coli enzyme (EcAGPase), FBP binds to a specific allosteric site, distinct from the active site. nih.govnih.gov This binding induces significant conformational changes that enhance the enzyme's affinity for its substrates, ATP and glucose-1-phosphate (Glc1P). ancefn.org.ar Studies have shown that FBP binding can increase the affinity for ATP by approximately 35-fold and for Glc1P by 5-fold. ancefn.org.ar The binding of the allosteric activator, FBP, involves specific amino acid residues. For instance, Lysine 39 (Lys39) in the regulatory site of the E. coli enzyme has been identified as a key residue involved in binding FBP. ancefn.org.arianamericas.orgnih.gov

| Enzyme | Allosteric Effector | Key Interacting Residues (E. coli) | Effect on Substrate Affinity |

| ADP-glucose Pyrophosphorylase | D-Fructose-1,6-diphosphate (Activator) | Lys39, Gln74, Trp113 ancefn.org.arianamericas.orgnih.gov | Increases affinity for ATP and Glucose-1-Phosphate ancefn.org.ar |

| ADP-glucose Pyrophosphorylase | Adenosine monophosphate (AMP) (Inhibitor) | - | Inhibits activity ancefn.org.arnih.gov |

Enzyme Kinetics and Substrate Specificity

Substrate for Fructose-1,6-bisphosphate Aldolase (B8822740)

D-fructose-1,6-diphosphate is the natural substrate for fructose-1,6-bisphosphate aldolase (EC 4.1.2.13), a pivotal enzyme in the glycolytic pathway. wikipedia.orgproteopedia.orgnih.gov Aldolase catalyzes the reversible cleavage of FBP into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). wikipedia.orgnih.gov This reaction is a critical step in the catabolic breakdown of glucose to generate ATP. proteopedia.org The reverse reaction, an aldol (B89426) condensation, is utilized in gluconeogenesis and the Calvin cycle. wikipedia.org

| Enzyme | Reaction | Products | Pathway |

| Fructose-1,6-bisphosphate Aldolase | Reversible cleavage of FBP wikipedia.orgproteopedia.org | Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde 3-phosphate (G3P) | Glycolysis (forward), Gluconeogenesis (reverse) wikipedia.org |

Substrate for Fructose-1,6-bisphosphatase

D-fructose-1,6-diphosphate also serves as the specific substrate for fructose-1,6-bisphosphatase (FBPase) (EC 3.1.3.11). abcam.comnih.govcaymanchem.com This enzyme catalyzes the irreversible hydrolysis of the phosphate group at the C1 position of FBP, yielding fructose-6-phosphate (F6P) and inorganic phosphate. caymanchem.comnih.gov This reaction is a key regulatory point in gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors. proteopedia.orgcaymanchem.com

The kinetics of this enzyme are subject to complex regulation. The enzyme requires divalent cations, such as Mg²⁺, for its activity. nih.gov Kinetic studies of human muscle FBPase have shown that the enzyme is inhibited by its own substrate, FBP, at high concentrations. nih.gov The Michaelis constant (Km) for FBP is approximately 0.77 µM, while the substrate inhibition constant (Kis) is around 90 µM. nih.gov FBPase is also allosterically inhibited by AMP, a signal of low cellular energy, and this inhibition can be synergistic with that of other regulatory molecules. nih.govnih.gov

| Enzyme | Substrate | Product | Kinetic Parameters (Human Muscle) nih.gov |

| Fructose-1,6-bisphosphatase | D-Fructose-1,6-diphosphate | Fructose-6-phosphate | Km: 0.77 µM |

| Kis (Substrate Inhibition): 90 µM |

Investigations into Allosteric Binding Sites and Conformational Changes

The binding of ligands to allosteric sites induces critical conformational changes that regulate enzyme activity. In ADP-glucose pyrophosphorylase from E. coli, the binding of the activator FBP to a site containing residue Lys39 triggers a conformational shift. ianamericas.orgnih.gov This signal is transmitted to loops containing residues Trp113 and Gln74, which are adjacent to the ATP substrate binding site, causing them to move from an "open" to a "closed" conformation, thereby increasing substrate affinity and enzyme activity. ancefn.org.arnih.gov

For fructose-1,6-bisphosphatase, allosteric inhibition by AMP involves significant conformational changes. nih.gov The enzyme is a tetramer, and the binding of AMP to its allosteric site induces a transition from the active 'R' (relaxed) state to the inactive 'T' (tense) state. nih.gov This transition involves a substantial rotation of about 17 degrees between the upper and lower dimers of the protein. nih.gov Within each monomer, domains also shift relative to one another. nih.gov These structural changes, which begin at the AMP binding site, propagate through the protein to the active site, likely reducing the affinity for the essential Mg²⁺ cofactor and thus inhibiting catalysis. nih.gov Studies using photoaffinity labels have confirmed that specific modification of the allosteric sites can lock the enzyme in a conformation similar to the native enzyme-AMP complex. nih.gov

Structural Basis of Enzyme-Ligand Interactions

The interactions between D-fructose-1,6-diphosphate and its enzymes have been elucidated through structural studies, primarily X-ray crystallography.

In fructose-1,6-bisphosphate aldolase , the substrate binds in a deep pocket at the C-terminal end of a β-barrel structure. proteopedia.org Crystal structures of a mutant aldolase in complex with FBP show the substrate in its linear, open-chain form. exlibrisgroup.com The C1-phosphate group is anchored by interactions with the backbone nitrogens of Ser271 and Gly272, as well as the ε-amino group of the catalytic Lys229. proteopedia.orgexlibrisgroup.com The C6-phosphate binding site is formed by the side chains of three basic residues: Arg303, Arg42, and Lys41. proteopedia.orgexlibrisgroup.com These interactions precisely orient the substrate for the subsequent cleavage reaction.

In the case of ADP-glucose pyrophosphorylase , crystal structures of the E. coli enzyme in complex with FBP have been solved. nih.gov These structures reveal how FBP, the allosteric activator, binds to its specific site. The interaction involves key residues, such as Lys39, which form hydrogen bonds with the phosphate groups of FBP. ancefn.org.arianamericas.org This binding initiates a cascade of conformational changes that are transmitted across protomer interfaces, ultimately leading to the activation of the catalytic site. nih.gov

In fructose-1,6-bisphosphatase , the substrate FBP binds at the active site, while the allosteric inhibitor AMP binds at a separate site. The communication between these two sites is structurally mediated. nih.gov An eight-stranded β-sheet within the enzyme appears to play a crucial role in transmitting the inhibitory signal from the AMP site to the active site, leading to the conformational changes that reduce catalytic activity. nih.gov

Cellular Energetics and Metabolic Signaling Roles

Influence on Cellular ATP and Phosphate (B84403) Homeostasis

D-Fructose-1,6-diphosphate dicalcium salt directly influences the energy currency of the cell, Adenosine Triphosphate (ATP), and the balance of inorganic phosphate, which are critical for cellular function.

Research has demonstrated that the administration of Fructose-1,6-diphosphate (B8644906) (FDP) can lead to a significant increase in the intraerythrocytic concentration of ATP. nih.gov In a study conducted on healthy adult subjects, the intravenous infusion of FDP resulted in a statistically significant rise in ATP levels within red blood cells. nih.gov This suggests that providing an intermediate of glycolysis can help stimulate the pathway, potentially leading to increased energy production. nih.gov FDP has been shown to improve glycolytic flux, which can accelerate the generation of high-energy phosphates.

The same study that observed an increase in ATP also reported a highly significant increase in the serum concentration of inorganic phosphate following FDP infusion. nih.gov This elevation in circulating phosphate may be attributed to the metabolism of the administered FDP, which releases its two phosphate groups. This increase in available inorganic phosphate can, in turn, support ATP synthesis, as phosphate is a key substrate for the process.

Table 1: Metabolic Effects of Intravenous Fructose-1,6-diphosphate (FDP) Infusion in Healthy Subjects

| Parameter | Observation | Significance (p-value) |

| Intraerythrocytic ATP | Significant Increase | < 0.01 |

| Serum Inorganic Phosphate | Significant Increase | < 0.0001 |

| Respiratory Quotient | Highly Significant Increase | < 0.0001 |

| Energy from Carbohydrates | Highly Significant Increase | < 0.0001 |

| Energy from Lipids | Significant Decrease | < 0.0001 |

This table summarizes findings from a study on the metabolic responses to FDP infusion, indicating a stimulation of carbohydrate metabolism. nih.gov

Modulation of Cellular Redox State

The cellular redox state, the balance between oxidizing and reducing agents, is crucial for cellular health. D-Fructose-1,6-diphosphate can modulate this balance through its interaction with key metabolic pathways.

The Pentose Phosphate Pathway (PPP) is a metabolic route parallel to glycolysis that is a primary source of NADPH (Nicotinamide adenine dinucleotide phosphate), a crucial molecule for reductive biosynthesis and for protecting the cell against oxidative stress. mdpi.comwikipedia.org The PPP and glycolysis are interconnected, sharing intermediates such as glucose-6-phosphate and fructose-6-phosphate (B1210287). wikipedia.orgncert.nic.in By entering the glycolytic pathway, D-Fructose-1,6-diphosphate can influence the flux of intermediates that can be shuttled into the PPP. ncert.nic.in The generation of NADPH via the PPP is essential for maintaining a reduced environment within the cell. researchgate.netnih.gov

Glutathione (GSH) is a major antioxidant in the body, and its reduced form is maintained by the NADPH-dependent enzyme glutathione reductase. Research has shown that Fructose-1,6-bisphosphate (FBP) can preserve intracellular reduced glutathione and protect neurons against oxidative stress. wikipedia.org One study found that the protective effect of FBP was associated with higher intracellular GSH concentrations, an effect that was partly mediated by an increase in glutathione reductase activity. wikipedia.org This indicates a direct role for FBP in supporting the glutathione system, a cornerstone of cellular antioxidant defense.

Mitochondrial Function and Respiration

Mitochondria are the primary sites of cellular respiration and ATP production through oxidative phosphorylation. D-Fructose-1,6-diphosphate has been shown to exert regulatory effects on mitochondrial activities.

Research indicates that Fructose-1,6-bisphosphate can act as a regulator of mitochondrial oxidative phosphorylation. nih.gov In studies using isolated mitochondria from both yeast and rat liver, FBP was found to inhibit mitochondrial respiration. researchgate.netnih.gov This effect is proposed as a potential mechanism contributing to the "Crabtree effect," where high rates of glycolysis inhibit respiration. nih.gov The accumulation of FBP in the cytoplasm is thought to be a key signal in this regulatory process. nih.gov

Conversely, under conditions of oxidative stress, FDP has demonstrated a protective role for mitochondria. In perfused rat hearts subjected to oxidizing agents, FDP exerted a beneficial action specifically on the mitochondrial fraction of glutathione, helping to preserve it. unipd.it Furthermore, by potentially decreasing intracellular free calcium, FDP may have a positive influence on mitochondrial functions, helping to ameliorate cellular energy imbalance and improve the mitochondrial phosphorylating capacity. mdpi.com

Regulation of Oxidative Phosphorylation

D-Fructose-1,6-diphosphate has been identified as a regulator of mitochondrial oxidative phosphorylation. Research has demonstrated that FDP can inhibit this process. This inhibitory effect has been observed in studies using permeabilized spheroplasts from Crabtree-positive yeast, and the findings have been extended to mammalian cells through experiments with isolated rat liver mitochondria. nih.gov In these yeast studies, physiological concentrations of glucose-6-phosphate and fructose-6-phosphate were found to slightly stimulate the respiratory flux, an effect that was strongly counteracted by FDP. nih.gov By itself, FDP was capable of inhibiting mitochondrial respiration in Crabtree-positive strains. nih.gov This suggests that FDP, which can accumulate in the cytoplasm, acts as a regulatory molecule that can modulate and, in some contexts, suppress oxidative phosphorylation. nih.govresearchgate.net

Impact on Mitochondrial Enzyme Activities (e.g., Aconitase, Glutamate-oxaloacetate Transaminase)

The metabolic influence of fructose (B13574) extends to the activity of specific mitochondrial enzymes. Studies on hepatocytes have shown that excess fructose can lead to a significant decrease in the activity of key enzymes within the mitochondria. Notably, the activities of aconitase and glutamate-oxaloacetate transaminase (GOT) were found to be diminished in the presence of excess fructose. oatext.com This inhibition of critical enzymes can disrupt normal mitochondrial metabolic pathways and substrate utilization. oatext.comresearchgate.net For instance, the fructose-induced inhibition of aconitase can prevent the conversion of citrate to 2-oxoglutarate, a key step in the TCA cycle. researchgate.net Similarly, the inhibition of GOT impairs the conversion of oxaloacetate to 2-oxoglutarate, affecting pathways that utilize glutamate (B1630785) as a substrate. oatext.comresearchgate.net

Table 1: Effect of Fructose on Mitochondrial Enzyme Activity in HepG2 Cells

| Enzyme | Treatment | Activity Reduction (%) | p-value |

|---|---|---|---|

| Aconitase | Fructose | 35% | <0.011 |

| Glutamate-oxaloacetate Transaminase (GOT) | Fructose | 47% | <0.011 |

| Citrate Synthase | Fructose | No significant influence | - |

Data derived from a study on HepG2 cells exposed to fructose for 72 hours. oatext.com

Effects on Mitochondrial Respiration Capacity

Table 2: Impact of Fructose on Hepatocyte Mitochondrial Respiration States with Glutamate+Malate (GM) Substrates

| Respiratory State | Effect of Fructose |

|---|---|

| Leak Respiration | Reduced |

| OXPHOS Capacity | Reduced |

| ETS Capacity | Reduced |

These changes highlight the specific impairment of Complex I-linked respiration dependent on the glutamate-oxaloacetate transaminase pathway. oatext.com

Ion Homeostasis and Cellular Energy Metabolism

Beyond its direct role in glycolysis and respiration, D-Fructose-1,6-diphosphate is involved in maintaining cellular ion balance, which is intrinsically linked to energy metabolism.

Regulation of Intracellular Potassium and Calcium Ion Fluxes

D-Fructose-1,6-diphosphate plays a significant role in maintaining intracellular calcium homeostasis, particularly under conditions of cellular stress like hypoxia. Exogenously administered FDP has been shown to prevent significant increases in intracellular calcium concentration ([Ca2+]i) during hypoxic conditions in brain slices. nih.gov This stabilization of calcium levels is linked to FDP's ability to support adenosine triphosphate (ATP) production through the stimulation of glycolysis. nih.gov Further research indicates that FDP's protective mechanism involves the modulation of Ca2+ homeostasis via a phospholipase C-dependent signaling pathway, rather than simple chelation. nih.gov

Regarding potassium, FDP is understood to promote the influx of potassium ions (K+) into cells. This effect is achieved through the activation of key glycolytic enzymes, which leads to an increase in intracellular ATP levels. The maintenance of the potassium ion gradient is a critical, energy-dependent process vital for normal cellular function, including maintaining the resting membrane potential. teachmephysiology.combiorxiv.org

Advanced Research Methodologies and Characterization of D Fructose 1,6 Diphosphate Dicalcium Salt

Analytical Techniques for Quantification and Detection

Precise quantification and detection are fundamental to understanding the role and purity of D-Fructose-1,6-diphosphate dicalcium salt in various applications.

Chromatographic and Spectroscopic Methods for Purity Assessment

The purity of D-Fructose-1,6-diphosphate dicalcium salt is critical for its use in research and other applications. Chromatographic and spectroscopic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying D-Fructose-1,6-diphosphate from related compounds and potential impurities. sielc.com A mixed-mode column, such as Newcrom B, can be employed to retain and separate fructose (B13574) 1,6-bisphosphate from other sugar phosphates like fructose 6-phosphate. sielc.com The mobile phase typically consists of a mixture of water and acetonitrile (B52724) with a buffer like ammonium (B1175870) formate. sielc.com Detection can be achieved with high resolution using a charged aerosol detector (CAD). sielc.com Ion chromatography is another effective method for the rapid and accurate detection of fructose 1,6-diphosphate in complex mixtures like fermentation broths. researchgate.net Using an anion exchange column, such as an AS11-HC, with a potassium hydroxide (B78521) eluent allows for the quantification of the compound in a short analysis time. researchgate.netwalshmedicalmedia.com

Spectroscopic methods also play a crucial role. Fourier Transform Infrared (FTIR) spectroscopy can provide a characteristic fingerprint of the molecule, with data often collected using a KBr wafer technique. nih.govchemicalbook.com Furthermore, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for examining D-Fructose-1,6-diphosphate and other sugar phosphates, providing detailed information about the phosphate (B84403) groups. nih.gov

| Technique | Column Type | Mobile Phase Example | Detection Method | Key Application |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Newcrom B (mixed-mode) | Water/Acetonitrile with Ammonium Formate buffer | Charged Aerosol Detection (CAD) | Separation from other sugar phosphates. sielc.com |

| Ion Chromatography | AS11-HC (anion exchange) | Potassium Hydroxide (KOH) eluent | Suppressed Conductivity | Rapid detection in fermentation broth. researchgate.netwalshmedicalmedia.com |

Enzyme-Coupled Assays for Activity Validation

The biological activity of D-Fructose-1,6-diphosphate is often validated through enzyme-coupled assays. These assays measure the compound's ability to act as a substrate for specific enzymes. A common method involves the use of aldolase (B8822740), which cleaves fructose-1,6-diphosphate (B8644906) into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). nih.govsigmaaldrich.com The subsequent reactions of these products can be monitored spectrophotometrically. For instance, in the presence of triose-phosphate isomerase and glycerol-3-phosphate dehydrogenase, the conversion of DHAP can be coupled to the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. nih.govsigmaaldrich.com

Commercially available kits provide a reliable means to measure the activity of enzymes that utilize D-Fructose-1,6-diphosphate, such as Fructose-1,6-bisphosphatase (FBPase). abcam.com In one such assay, FBPase hydrolyzes D-Fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) (F6P). The F6P is then used in a coupled reaction that reduces a chromophore, producing a colorimetric signal that can be measured at a specific wavelength, such as 450 nm. abcam.com The rate of color formation is directly proportional to the FBPase activity. abcam.com One unit of Fructose-1,6-bisphosphatase activity is defined as the amount of enzyme that generates 1.0 µmol of F6P per minute under specific pH and temperature conditions. abcam.com

Structural Biology Approaches

Understanding the three-dimensional structure of D-Fructose-1,6-diphosphate and its interactions with enzymes is crucial for comprehending its biological function.

X-ray Crystallography in Enzyme-Ligand Complex Analysis

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including enzyme-ligand complexes. The crystal structure of Fructose-1,6-bisphosphatase (FBPase) complexed with its product fructose 6-phosphate, the allosteric inhibitor AMP, and Mg²⁺ has been solved at high resolution. nih.gov This provides insights into the conformational changes that occur upon ligand binding. nih.gov Such studies reveal the intricate network of interactions between the sugar phosphate and the amino acid residues in the enzyme's active site. nih.gov Although these studies may use the product or analogs, the information gained is invaluable for understanding the binding of the substrate, D-Fructose-1,6-diphosphate.

Molecular Modeling and Dynamics Simulations for Conformational Studies

Molecular modeling and dynamics simulations complement experimental techniques by providing a dynamic view of molecular interactions. These computational methods are used to study the conformational changes of enzymes upon binding to D-Fructose-1,6-diphosphate and to predict the stability of these complexes. bioinformation.netmdpi.com For example, molecular dynamics simulations of Fructose 1,6-bisphosphate aldolase have been performed to understand the motion of individual atoms and to assess the stability of the modeled protein structure. bioinformation.net Such simulations, often run for nanoseconds, can reveal the flexibility of the protein and the key residues involved in ligand binding. mdpi.com The binding free energies of potential inhibitors to FBPase can also be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to assess their binding affinities. mdpi.com

| Parameter | Example Value/Method | Purpose |

|---|---|---|

| Simulation Time | 50 ns to 150 ns | To observe the dynamic behavior and stability of the enzyme-ligand complex. mdpi.com |

| Energy Minimization | In vacuo | To optimize the initial structure before simulation. bioinformation.net |

| Binding Free Energy Calculation | MM-PBSA | To estimate the binding affinity of ligands to the enzyme. mdpi.com |

Homology Modeling for Protein Structure Prediction

When the crystal structure of a protein of interest is not available, homology modeling can be used to predict its three-dimensional structure based on the known structure of a homologous protein. nih.govscielo.br This is particularly relevant for enzymes that interact with D-Fructose-1,6-diphosphate, such as Fructose-1,6-bisphosphatase and Fructose-1,6-bisphosphate aldolase, which show a high degree of sequence homology across different species. nih.gov The predicted 3D structure of an enzyme like Fructose 1,6-biphosphate aldolase can then be used for further studies, such as molecular docking and virtual screening of potential inhibitors. bioinformation.net The quality of the modeled structure is typically assessed using tools like Ramachandran plots. scielo.br

Biochemical and Molecular Biology Techniques

Modern biosciences employ a range of powerful techniques to dissect the molecular interactions and regulatory networks involving D-fructose-1,6-diphosphate. These methods provide insights into enzyme function, allosteric regulation, and genetic underpinnings.

Purification and Characterization of Associated Enzymes (e.g., Aldolase, FBPase)

The purification and subsequent characterization of enzymes that bind or are regulated by D-fructose-1,6-diphosphate, such as Fructose-1,6-bisphosphate aldolase (Aldolase) and Fructose-1,6-bisphosphatase (FBPase), are foundational to understanding their function. nih.govnih.gov Aldolase catalyzes the reversible cleavage of fructose 1,6-bisphosphate into glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), a key step in glycolysis and gluconeogenesis. nih.gov FBPase, a critical enzyme in gluconeogenesis, catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate. cellsignal.com

Purification protocols typically involve multiple chromatographic steps to achieve homogeneity. For instance, human erythrocyte aldolase has been purified using a process of specific substrate elution from phosphocellulose, followed by reverse ammonium sulfate (B86663) fractionation. nih.gov Similarly, FBPase from the red-eared slider turtle (Trachemys scripta elegans) was purified to homogeneity using a two-step process involving a phosphocellulose column followed by a carboxymethyl (CM) cellulose (B213188) column. cellsignal.com The purification of recombinant aldolase from Euphausia superba (EsFBA) expressed in E. coli was achieved through HisTrap HP affinity chromatography and size-exclusion chromatography. microbialcell.com

Once purified, these enzymes are extensively characterized to determine their biochemical and physical properties. This includes measuring specific activity, determining kinetic parameters like the Michaelis constant (Km), and identifying molecular weight and subunit composition.

Table 1: Purification and Characterization of Aldolase from Various Sources

| Source Organism | Purification Method(s) | Specific Activity | Km for Fructose-1,6-bisphosphate | Molecular Weight (Native) | Key Findings | Reference(s) |

| Human Erythrocytes | Phosphocellulose chromatography, reverse ammonium sulfate fractionation | 16 I.U./mg protein | 7.1 µM | 158,000 Da | Homogeneous tetramer, identified as a type A aldolase. nih.gov | nih.gov |

| Escherichia coli | Isolation from glycerol-grown bacteria | Not specified | Not specified | ~80,000 Da | A new form of class-II aldolase, resembling yeast aldolase in size and composition but with atypical kinetic behavior. researchgate.net | researchgate.net |

| Bacillus stearothermophilus | Not specified | Not specified | Not specified | Not specified | Identified as a Type II aldolase with high thermal stability. nih.gov | nih.gov |

| Euphausia superba | HisTrap HP affinity chromatography, size-exclusion chromatography | 193.5 U/mg | Not specified | Not specified | Confirmed as a class I aldolase; targeted mutations identified key amino acid residues. microbialcell.com | microbialcell.com |

Table 2: Purification and Characterization of Fructose-1,6-bisphosphatase (FBPase)

| Source Organism | Purification Method(s) | Purification Fold | Activity Yield | Key Findings | Reference(s) |

| Trachemys scripta elegans (liver) | Phosphocellulose chromatography, CM cellulose chromatography | 8.7-fold | 24.8% | Characterized kinetic parameters and post-translational modifications in response to anoxia. cellsignal.com | cellsignal.com |

Site-Directed Mutagenesis in Investigating Allosteric Pathways

Site-directed mutagenesis is an invaluable tool for probing the structure-function relationships of enzymes, particularly in the investigation of allosteric regulation by molecules like D-fructose-1,6-diphosphate. This technique allows researchers to make specific changes to the amino acid sequence of a protein, enabling the study of individual residues' roles in ligand binding and conformational changes. nih.gov

Studies on human liver pyruvate (B1213749) kinase (hL-PYK) have utilized site-directed random mutagenesis at residues that contact the allosteric activator, fructose 1,6-bisphosphate (Fru-1,6-BP). researchgate.net These experiments revealed that introducing a negative charge at position 531 can mimic allosteric activation even without the activator present. researchgate.net Furthermore, mutations in the 527-533 loop, which interacts with Fru-1,6-BP, demonstrated the critical role of this loop in allosteric function. researchgate.net

In the study of FBPase, site-directed mutagenesis has been used to test hypotheses about the roles of specific amino acid residues in mediating the conformational changes that occur upon binding of the allosteric inhibitor AMP. nih.gov By creating variants with altered residues in the AMP binding site, the subunit interface, or other allosteric communication pathways, researchers can dissect the transmission of allosteric signals from the regulatory site to the active site. nih.gov The availability of cDNA clones for enzymes like pig kidney FBPase paves the way for extensive use of site-specific mutants to test various structure-function hypotheses. biocompare.com

Immunoblotting for Post-Translational Modification Analysis

Immunoblotting, commonly known as Western blotting, is a powerful technique for detecting specific proteins and analyzing their post-translational modifications (PTMs), which are crucial for regulating enzyme activity and function. biocompare.com This method uses modification-specific antibodies to identify changes such as phosphorylation, acetylation, and ubiquitination.

Research has shown that FBPase undergoes significant PTMs. For example, in breast cancer, the enzyme PIM2 has been shown to phosphorylate FBP1 at the Serine 144 (Ser144) residue. researchgate.net Immunoblotting with antibodies specific for phosphorylated FBP1 (p-FBP1 Ser144) revealed that its levels, along with PIM2 levels, were higher in breast tumor tissues compared to adjacent normal tissues. researchgate.net This PTM was found to decrease the interaction between FBP1 and the transcription factor NF-κB p65, thereby promoting tumor growth. researchgate.net

Immunoblotting is also used to verify the expression of proteins in genetically modified cells, such as in studies overexpressing FBP1 mutants to assess their effects on cellular processes like sensitivity to genotoxic stress. nih.gov The technique allows for the quantification of total protein levels and their modified forms, providing critical insights into how PTMs dynamically regulate cellular signaling pathways. biocompare.com

Genetic Approaches (RNA extraction, cDNA isolation) in Enzyme Studies

Genetic approaches, including the extraction of ribonucleic acid (RNA) and the isolation of complementary DNA (cDNA), are fundamental for studying the enzymes associated with D-fructose-1,6-diphosphate metabolism at the molecular level. These techniques allow for the cloning, sequencing, and expression of genes encoding enzymes like aldolase and FBPase.

A full-length cDNA clone for pig kidney FBPase was isolated by screening a cDNA library, which allowed for the deduction of its complete amino acid sequence. biocompare.com This revealed that the protein contained 337 amino acids, providing a basis for future site-directed mutagenesis studies. biocompare.com Similarly, cDNAs encoding human FBPase have been isolated from various tissues, including monocytes, liver, and kidney. This research has been instrumental in the molecular analysis of FBPase deficiency, an inherited metabolic disorder.

More recently, the full-length cDNA sequence of the fructose-1,6-bisphosphate aldolase gene from the Antarctic krill, Euphausia superba, was cloned. microbialcell.com The cDNA was found to be 1098 base pairs long, encoding a protein of 365 amino acids. This allowed for the gene to be expressed in E. coli for subsequent purification and characterization. microbialcell.com

In Vitro and Pre-Clinical In Vivo Models in Mechanistic Research

To understand the functional consequences of the molecular interactions observed, researchers utilize isolated cellular systems. These models bridge the gap between biochemical assays and complex whole-organism physiology.

Utilisation in Isolated Cellular Systems

Isolated cellular systems are crucial for investigating the mechanistic roles of D-fructose-1,6-diphosphate (FBP) as a signaling molecule, independent of its metabolic role. Recent studies have revealed that FBP levels are a key signal for glucose availability, regulating the energy-sensing enzyme AMP-activated protein kinase (AMPK).

In mouse embryo fibroblasts (MEFs) and HEK293T cells, glucose deprivation leads to a decrease in intracellular FBP, which in turn activates AMPK. This activation occurs through a novel mechanism where aldolase, when not bound to FBP, promotes the assembly of a lysosomal complex that includes AMPK and its upstream kinase, LKB1. Cell-free reconstitution assays confirmed that the addition of FBP disrupts this complex, preventing AMPK activation.

Fluorescent biosensors, such as HYlight, have been developed to track the dynamics of FBP in real-time within single cells. In pancreatic β-cells (MIN6) and isolated islets, HYlight detected changes in FBP concentrations across a range of glucose levels. This tool has also been used in liver cancer cell lines (HepG2, Huh6, HLE) to monitor FBP dynamics, revealing that its levels correlate with glycolytic flux. Furthermore, chemoproteomic approaches using photoaffinity FBP probes in living cells have successfully identified known and novel FBP-interacting proteins, such as the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2), opening new avenues for understanding glucose signaling pathways.

Application in Rodent Models for Metabolic Pathway Tracing

The use of isotopically labeled molecules is a cornerstone of metabolic research, allowing scientists to track the journey of a compound through complex biochemical pathways. Rodent models are frequently employed for these in vivo studies due to their physiological similarities to humans and the ease of experimental control. While research specifically detailing the use of isotopically labeled D-Fructose-1,6-diphosphate dicalcium salt is not abundant, the methodology for tracing related fructose compounds is well-established and directly applicable.

The principle involves replacing one or more atoms in the fructose-1,6-bisphosphate molecule with a stable (e.g., Carbon-13, ¹³C) or radioactive (e.g., Fluorine-18, ¹⁸F) isotope. When this labeled compound is introduced into a rodent model, its transformation and incorporation into various metabolites can be monitored over time using techniques like nuclear magnetic resonance (NMR) spectroscopy or positron emission tomography (PET).

For instance, studies have successfully used [U-¹³C]fructose (fructose uniformly labeled with ¹³C) to trace its conversion to glucose in children, demonstrating that a significant portion of fructose metabolism can bypass fructose-1-phosphate (B91348) aldolase. nih.gov Similarly, ¹³C tracer studies in human adipocytes have elucidated the metabolic fate of fructose, showing its robust stimulation of anabolic processes. nih.gov In rodent models specifically, PET imaging with the fructose analog 6-[¹⁸F]fluoro-6-deoxy-D-fructose (6-[¹⁸F]FDF) has been used to visualize fructose metabolism in the brain, providing insights into neuroinflammation. mdpi.com

Synthesizing D-Fructose-1,6-diphosphate dicalcium salt with a ¹³C label would allow researchers to introduce a tracer at a specific, pivotal point in the glycolytic pathway. As fructose-1,6-bisphosphate is a key intermediate in glycolysis, tracking its labeled carbon atoms would provide precise data on the flux through downstream reactions, such as its cleavage into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate by the enzyme aldolase. researchgate.net This offers a more targeted approach than administering labeled glucose or fructose, which enter the pathway at earlier stages.

Table 1: Examples of Isotopic Tracing of Fructose Metabolism in Biological Systems

| Isotopic Tracer | Model System | Key Findings | Research Application |

| [U-¹³C]fructose | Human Children | Determined that nearly half of fructose-to-glucose conversion may occur via phosphorylation to fructose-1,6-bisphosphate, bypassing aldolase B. nih.gov | Elucidating alternative metabolic pathways and diagnosing hereditary fructose intolerance. nih.gov |

| 6-[¹⁸F]fluoro-6-deoxy-D-fructose | Rodent Model (Rats) | Demonstrated increased tracer uptake in the brain during neuroinflammation, specifically targeting microglia. mdpi.com | Non-invasive imaging of fructose metabolism in neurodegenerative diseases. mdpi.com |

| [U-¹³C₆]-d-fructose | Human Adipocytes | Showed that fructose stimulates anabolic processes, including glutamate (B1630785) and de novo fatty acid synthesis. nih.gov | Understanding the role of fructose in adiposity and metabolic syndrome. nih.gov |

This methodology allows for the quantitative analysis of metabolic fluxes, providing detailed insights into how disease states or therapeutic interventions affect energy metabolism in rodent models.

Comparative Studies with Different Salt Forms for Research Purposes

The choice of a salt form for a research compound is not trivial; it can significantly impact solubility, stability, bioavailability, and experimental outcomes. Comparative studies of different salt forms of D-Fructose-1,6-diphosphate (FDP) are conducted for research purposes to determine the optimal formulation for specific applications, particularly in parenteral (intravenous) solutions.

A critical area of comparison is physicochemical compatibility in solutions containing calcium. A significant risk in total parenteral nutrition (TPN) is the precipitation of calcium phosphate, which can be life-threatening. Research has directly compared the use of FDP as an organic phosphate source with traditional inorganic phosphate (sodium monohydrogen phosphate) in TPN solutions. nih.gov

One in vitro study found that using FDP significantly increased the amount of calcium that could be added to a solution without precipitation. The formation of FDP dicalcium salt was kinetically delayed and less prone to precipitation compared to inorganic calcium phosphate, especially under conditions mimicking the human body (37°C). nih.gov This suggests a major advantage of the dicalcium salt or the use of FDP in calcium-rich solutions for research: enhanced safety and stability. It allows for the co-administration of high concentrations of both calcium and phosphate, which is often required in metabolic studies or therapeutic formulations. nih.gov

Table 2: Comparative Calcium-Phosphate Compatibility in Parenteral Nutrition Admixtures

| Parameter | CaCl₂ + Na₂HPO₄ (Inorganic Phosphate) | CaCl₂ + FDP (Organic Phosphate) | Implication for Research |

| Compatibility Area (at 37°C, 2% Amino Acids) | ≤ 2.50 mmol/L CaCl₂ and 2.22 mmol/L Na₂HPO₄ | ≤ 33.3 mmol/L CaCl₂ and 10.0 mmol/L FDP | FDP allows for significantly higher concentrations of calcium and phosphate to be combined in a stable solution. nih.gov |

| Precipitation Kinetics | Rapid Precipitation | Kinetically Delayed Precipitation | The dicalcium salt of FDP is more stable in solution, reducing the risk of precipitate formation during experiments. nih.gov |

常见问题

Q. What is the role of D-fructose-1,6-diphosphate dicalcium salt (FDP-Ca₂) in glycolysis, and how can its activity be experimentally validated?

FDP-Ca₂ is a key intermediate in glycolysis, acting as a substrate for aldolase to produce glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. To validate its activity, researchers can use enzyme-coupled assays with purified aldolase or phosphofructokinase. For example, in aldolase assays, FDP-Ca₂ is incubated with the enzyme in Tris-HCl buffer (pH 7.4), and product formation is measured spectrophotometrically at 340 nm using NADH-linked detection .

Q. How can researchers quantify FDP-Ca₂ in biological samples?

Quantification often involves enzymatic hydrolysis followed by colorimetric or fluorometric detection. The Folin phenol reagent method (Lowry assay) is adapted for phosphorylated sugars by precipitating proteins and measuring phosphate release after acid hydrolysis. Alternatively, HPLC with refractive index detection or enzymatic kits using glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can be employed .

Q. What are the standard protocols for synthesizing and purifying FDP-Ca₂?

FDP-Ca₂ is synthesized via phosphorylation of fructose-6-phosphate using ATP-dependent kinases in vitro. Purification involves ion-exchange chromatography (e.g., DEAE-cellulose) in a calcium-containing buffer to selectively bind the dicalcium salt. Purity is confirmed by TLC (Rf = 0.3 in butanol:acetic acid:water, 4:1:1) and ¹H-NMR (δ 4.1–5.2 ppm for anomeric protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in FDP-Ca₂’s reported effects on enzyme allostery (e.g., pyruvate kinase activation vs. inhibition)?

Discrepancies arise from differences in enzyme isoforms, calcium ion interference, or buffer conditions. To address this:

- Use isoform-specific enzymes (e.g., pyruvate kinase M2 vs. L).

- Control calcium concentrations with chelators (e.g., EGTA) to isolate FDP’s direct effects.

- Compare results in Tris vs. HEPES buffers, as Tris may chelate metal ions .

Q. What experimental design considerations are critical for in vivo studies of FDP-Ca₂’s neuroprotective effects?

- Dose optimization : Preclinical studies in rodent models of cerebral ischemia use 500 mg/kg IV bolus, timed within 30 minutes post-injury to match FDP-Ca₂’s short plasma half-life (~15 minutes).

- Pharmacokinetics : Monitor plasma phosphate levels to avoid hyperphosphatemia, a contraindication.

- Controls : Include sodium salt analogs (e.g., FDP-Na₃) to distinguish calcium-specific effects .

Q. How can researchers optimize FDP-Ca₂ stability during long-term storage or sterilization?

- Storage : Lyophilize in amber vials at -20°C with desiccants; reconstitute in 30% glycerol to prevent hydrolysis.

- Sterilization : Avoid autoclaving; use sterile filtration (0.22 μm) under inert gas to prevent oxidation.

- Stability assays : Track degradation via pH shifts (target pH 5.5–7.0) and HPLC monitoring of fructose-1-phosphate byproducts .

Q. What methodologies are recommended for analyzing FDP-Ca₂’s interaction with metal ions in enzymatic assays?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between FDP-Ca₂ and Mg²⁺/Ca²⁺.

- Kinetic assays : Compare Vmax/Km of Mg²⁺-dependent enzymes (e.g., phosphofructokinase) with and without FDP-Ca₂ pre-incubation.

- Atomic absorption spectroscopy : Measure free calcium levels post-reaction to assess ion sequestration .

Methodological Best Practices

Q. How should researchers handle discrepancies in FDP-Ca₂’s reported molecular weight (e.g., 416.24 vs. 378.18)?

Variations arise from hydration states or salt forms (dicalcium vs. trisodium). Always:

- Specify the salt form (e.g., C₆H₁₀Ca₂O₁₂P₂ for FDP-Ca₂).

- Confirm molecular weight via MALDI-TOF or elemental analysis.

- Cross-reference CAS numbers (6055-82-9 for FDP-Ca₂) .

Q. What analytical techniques validate FDP-Ca₂ purity in synthetic batches?

- ¹H-NMR : Peaks at δ 3.8–4.3 ppm (phosphate-bound protons) and absence of δ 5.4 ppm (unphosphorylated fructose).

- TLC : Single spot under UV 254 nm after staining with ammonium molybdate.

- ICP-OES : Verify calcium content (theoretical 19.2% w/w) .

Applications in Disease Models

Q. How is FDP-Ca₂ used to study metabolic disorders like glycogen storage diseases?

In type VII glycogenosis (phosphofructokinase deficiency), FDP-Ca₂ is administered to bypass the enzymatic block. Researchers measure ATP:ADP ratios in erythrocytes and lactate dehydrogenase (LDH) activity in plasma pre- and post-FDP-Ca₂ infusion (100 mg/kg). Elevated ATP and reduced LDH confirm glycolytic flux restoration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。